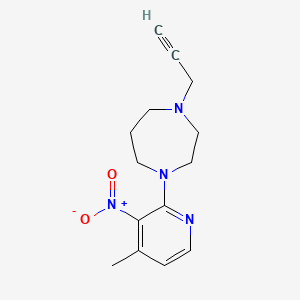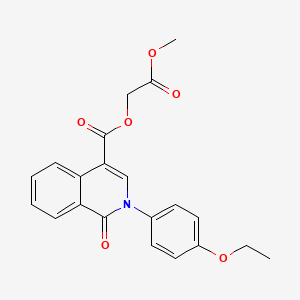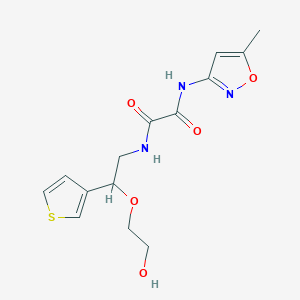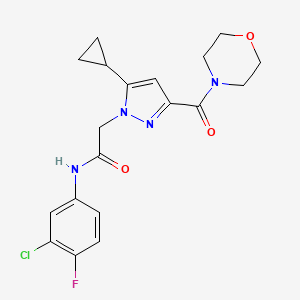
1-(4-Methyl-3-nitropyridin-2-yl)-4-prop-2-ynyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-3-nitropyridin-2-yl)-4-prop-2-ynyl-1,4-diazepane is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of diazepanes, which are known for their pharmacological properties, including anxiolytic, sedative, and muscle relaxant effects.
Scientific Research Applications
1-(4-Methyl-3-nitropyridin-2-yl)-4-prop-2-ynyl-1,4-diazepane has shown potential applications in medicinal chemistry, especially as a ligand for GABAA receptors. GABAA receptors are a class of receptors that are involved in the regulation of neurotransmitter release and synaptic transmission. The binding of 1-(4-Methyl-3-nitropyridin-2-yl)-4-prop-2-ynyl-1,4-diazepane to GABAA receptors leads to the enhancement of GABAergic neurotransmission, resulting in anxiolytic, sedative, and muscle relaxant effects.
Mechanism Of Action
The mechanism of action of 1-(4-Methyl-3-nitropyridin-2-yl)-4-prop-2-ynyl-1,4-diazepane involves the binding of the compound to the benzodiazepine site of GABAA receptors. This binding enhances the affinity of GABA for its binding site on the receptor, leading to an increase in the opening of chloride ion channels and hyperpolarization of the neuronal membrane. This ultimately results in the inhibition of neurotransmitter release, leading to the anxiolytic, sedative, and muscle relaxant effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(4-Methyl-3-nitropyridin-2-yl)-4-prop-2-ynyl-1,4-diazepane are primarily mediated by the enhancement of GABAergic neurotransmission. This leads to the inhibition of neurotransmitter release, resulting in anxiolytic, sedative, and muscle relaxant effects. The compound has also been shown to have anticonvulsant and neuroprotective effects.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(4-Methyl-3-nitropyridin-2-yl)-4-prop-2-ynyl-1,4-diazepane in lab experiments is its high affinity for GABAA receptors, making it a potent ligand for studying the pharmacology of these receptors. However, a limitation of using this compound is its potential toxicity, as it has been shown to induce apoptosis in some cell lines.
Future Directions
There are several future directions for the scientific research of 1-(4-Methyl-3-nitropyridin-2-yl)-4-prop-2-ynyl-1,4-diazepane. One direction is the development of more potent and selective ligands for GABAA receptors based on the structure of this compound. Another direction is the investigation of the compound's potential applications in the treatment of neurological disorders, such as anxiety disorders, epilepsy, and neurodegenerative diseases. Additionally, the compound's potential toxicity and mechanism of apoptosis induction warrant further investigation.
Synthesis Methods
The synthesis of 1-(4-Methyl-3-nitropyridin-2-yl)-4-prop-2-ynyl-1,4-diazepane involves a sequence of reactions starting from 4-methyl-3-nitropyridine-2-amine. The first step involves the protection of the amine group using tert-butyloxycarbonyl (Boc) to form Boc-4-methyl-3-nitropyridine-2-amine. This intermediate is then reacted with propargyl bromide in the presence of a base to form the propargylated intermediate. Finally, the Boc group is removed using an acid to obtain 1-(4-Methyl-3-nitropyridin-2-yl)-4-prop-2-ynyl-1,4-diazepane.
properties
IUPAC Name |
1-(4-methyl-3-nitropyridin-2-yl)-4-prop-2-ynyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-3-7-16-8-4-9-17(11-10-16)14-13(18(19)20)12(2)5-6-15-14/h1,5-6H,4,7-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUZJQCJUZOAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N2CCCN(CC2)CC#C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-3-nitropyridin-2-yl)-4-prop-2-ynyl-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-butoxybenzamide](/img/structure/B2559536.png)
![N~4~-(3,4-dimethylphenyl)-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2559540.png)
![Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate 2,2-dioxide](/img/structure/B2559543.png)
![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2559545.png)
![1-(2-Hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559548.png)






![(E)-4-(Dimethylamino)-N-[(1-ethyl-2,3-dihydroindol-5-yl)methyl]but-2-enamide](/img/structure/B2559557.png)
